1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone dihydrochloride

Lipophilicity modulation logD7.4 bioisostere

1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone dihydrochloride (CAS 2708280-41-3, MFCD32670616) is a spirocyclic diamine hydrochloride salt built on the 2,6-diazaspiro[3.3]heptane core. The compound functions as a conformationally constrained, three-dimensional building block that serves as a structural surrogate for piperazine in medicinal chemistry programs.

Molecular Formula C7H14Cl2N2O
Molecular Weight 213.10 g/mol
Cat. No. B8224029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone dihydrochloride
Molecular FormulaC7H14Cl2N2O
Molecular Weight213.10 g/mol
Structural Identifiers
SMILESCC(=O)N1CC2(C1)CNC2.Cl.Cl
InChIInChI=1S/C7H12N2O.2ClH/c1-6(10)9-4-7(5-9)2-8-3-7;;/h8H,2-5H2,1H3;2*1H
InChIKeyUGEMJBDVONXADW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone Dihydrochloride: A Rigid Spirocyclic Piperazine Bioisostere Building Block (CAS 2708280-41-3)


1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone dihydrochloride (CAS 2708280-41-3, MFCD32670616) is a spirocyclic diamine hydrochloride salt built on the 2,6-diazaspiro[3.3]heptane core . The compound functions as a conformationally constrained, three-dimensional building block that serves as a structural surrogate for piperazine in medicinal chemistry programs [1]. The dihydrochloride salt form (FW 213.1 g/mol, purity ≥95%) enhances aqueous solubility and handling characteristics compared to the free base, making it suitable for library synthesis and lead optimization workflows . Critically, the spirocyclic scaffold introduces a quaternary spiro center that alters the vectorial geometry of substituents relative to piperazine—the N-acetyl group projects approximately 2.2 Å further and at a perpendicular orientation compared to the N-acetylpiperazine analog [1].

Why Piperazine, Morpholine, or Alternative Spiro Analogs Cannot Replace 1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone Dihydrochloride in Structure-Activity Programs


The 2,6-diazaspiro[3.3]heptane scaffold cannot be freely interchanged with piperazine, morpholine, or even isomeric diazaspiroheptanes without profound consequences for molecular recognition, lipophilicity, and metabolic fate. Systematic matched molecular pair analysis across the AstraZeneca compound collection demonstrated that replacing piperazine with 2,6-diazaspiro[3.3]heptane consistently reduced logD7.4 by as much as −1.0 log unit [1]. Critically, the terminal acetyl oxygen in the N-acetyl-2,6-diazaspiro[3.3]heptane is displaced by approximately 2.2 Å in a perpendicular orientation relative to N-acetylpiperazine, fundamentally altering the three-dimensional pharmacophore [1]. Furthermore, 2,6-diazaspiro[3.3]heptanes are generally unsuitable bioisosteres for morpholines, piperidines, and piperazines when deployed as non-terminal (central) scaffold elements due to significant geometric perturbations that can cause >100-fold potency losses in certain target contexts [1]. Even among diazaspiro[3.3]heptane isomers, the salt form critically governs solubility: the dihydrochloride salt of the target compound provides enhanced aqueous solubility and crystallinity relative to the free base or alternative counterions such as trifluoroacetate or hemioxalate .

Head-to-Head Physicochemical and Structural Differentiation of 1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone Dihydrochloride Versus Piperazine and Morpholine Scaffolds


LogD7.4 Reduction of Up to −1.0 Log Unit Relative to Piperazine in Matched Molecular Pairs

In a comprehensive matched molecular pair analysis of the AstraZeneca compound collection, replacement of the piperazine ring with 2,6-diazaspiro[3.3]heptane in most cases lowered the measured logD7.4 by as much as −1.0 log unit relative to the parent piperazine-containing molecule [1]. This counterintuitive reduction occurs despite the net addition of a single carbon atom and is rationalized by increased basicity of the spirocyclic nitrogen (ΔpKa[ACD] = +1.9 for the 2,6-diazaspiro[3.3]heptane core relative to piperazine) [1]. In a specific GPR119 agonist series, the 2,6-diazaspiro[3.3]heptane analog (compound 21b) achieved a ΔlogD7.4 = −0.3, accompanied by improvements in hERG and human liver microsome (HLM) stability, without significant detriment to MDCK permeability [1]. The exception was N-linked 2-azaspiro[3.3]heptane, where logD7.4 increased by as much as +0.5, underscoring that the 2,6-substitution pattern of the target compound is essential for achieving the lipophilicity-lowering effect [1].

Lipophilicity modulation logD7.4 bioisostere matched molecular pair analysis

Enhanced Metabolic Stability in Human Liver Microsomes Versus Morpholine and Piperazine Analogs

The spirocyclic constraint of the 2,6-diazaspiro[3.3]heptane core confers metabolic stability advantages relative to the more flexible piperazine and morpholine rings. In the AZD1979 program (6b, a 2-oxa-6-azaspiro[3.3]heptane analog), turnover in human liver microsomes (HLM) and human/rat hepatocytes (HH/RH) was greatly reduced compared to the morpholine parent 6a, representing a noteworthy differentiation when working with strained spiro ring systems [1]. In the GPR119 agonist series (compound 21b), the 2,6-diazaspiro[3.3]heptane replacement produced improvements in both HLM and RH stability relative to the piperazine parent [1]. At the class level, heteroatom-substituted spiro[3.3]heptanes generally show a trend toward higher metabolic stability than their monocyclic counterparts (piperazines, piperidines, morpholines, thiomorpholines), as demonstrated in a systematic evaluation using model compounds with a common piperonyl-tagged azetidine moiety . The quaternary spiro center blocks oxidative metabolic pathways that are common in piperazine-containing compounds .

Metabolic stability human liver microsomes ADME lead optimization

Aqueous Solubility Enhancement: Dihydrochloride Salt (3 mg/mL) and Comparison with Oxalate Salt (12 mg/mL)

Salt form selection critically governs the aqueous solubility of 1-(2,6-diazaspiro[3.3]heptan-2-yl)ethanone derivatives. The dihydrochloride salt of the target compound (CAS 2708280-41-3) provides enhanced aqueous solubility and stability compared to the free base, making it suitable for direct use in aqueous reaction conditions and biological assays . Comparative salt screening data indicate that the oxalic acid (hemioxalate) salt form achieves aqueous solubility of approximately 12 mg/mL in PBS, compared to 3 mg/mL for hydrochloride salts of related 2,6-diazaspiro[3.3]heptane ethanone derivatives . At the class level, heteroatom-substituted spiro[3.3]heptanes generally exhibit higher intrinsic aqueous solubility than their monocyclic counterparts (piperazines, piperidines, morpholines)—in some cases, solubility differences of roughly an order of magnitude were observed (e.g., tert-butyl carbamate spiro analog 6 showed 2 mg/mL vs. monocyclic analog 29 at 35 mg/mL) . This solubility advantage persists even when logP values are similar or slightly higher, reflecting the unique solvation properties of the spirocyclic scaffold .

Aqueous solubility salt selection dihydrochloride formulation

Three-Dimensional Geometry: 2.2 Å Displacement and Perpendicular Orientation of Terminal N-Acetyl Group Versus N-Acetylpiperazine

QM-minimized conformational analysis reveals that the 2,6-diazaspiro[3.3]heptane scaffold imposes a fundamentally different three-dimensional geometry compared to piperazine, which has profound implications for target binding. In N-acetyl-2,6-diazaspiro[3.3]heptane (3b)—the direct analog of the target compound's core—the terminal acetyl oxygen is displaced by approximately 2.2 Å and adopts a perpendicular orientation relative to N-acetylpiperazine (3a) [1]. Similarly, in the N-phenyl analog (4b), the 4-position of the terminal phenyl ring is both 2.5 Å further out and perpendicular relative to N-phenylpiperazine (4a) [1]. The molecular volumes of the spiro-analogues are ~9 to 13 ų larger than the corresponding piperazines, consistent with the constrained geometry [1]. The distance between the two nitrogen termini increases, and the orientation of the substituents is given a 90° twist, fundamentally altering the exit vector geometry [1]. These geometric perturbations make azaspiro[3.3]heptanes generally unsuitable as bioisosteres when used as non-terminal (central) scaffold elements, as potency losses can exceed 100-fold in dopamine D3 and GLUT-1 inhibitor contexts [1]. However, when deployed as terminal groups—the intended use of 1-(2,6-diazaspiro[3.3]heptan-2-yl)ethanone dihydrochloride—this geometric distinctiveness provides access to novel chemical space inaccessible to piperazine-based building blocks.

Conformational constraint molecular geometry bioisostere pharmacophore

Biological Target Engagement: CDK4/Cyclin D1 Inhibition (IC50 <200 nM) for 2,6-Diazaspiro[3.3]heptane-Containing Analog

Patent data from Iambic Therapeutics (US20240034731) demonstrate that 2,6-diazaspiro[3.3]heptane-containing compounds can achieve potent inhibition of therapeutically relevant kinase targets. Compound 8, 8-(6-cyclopropyl-2,6-diazaspiro[3.3]heptan-2-yl)-N-(1-(methylsulfonyl)piperidin-4-yl)pyrido[3,4-d]pyrimidin-2-amine, displayed IC50 <200 nM against CDK4/Cyclin D1 and IC50 of 375 nM against CDK/Cyclin 1 in human enzyme inhibition assays [1]. This potency was achieved while leveraging the 2,6-diazaspiro[3.3]heptane core as a key structural element for kinase hinge-binding orientation, demonstrating that the scaffold can serve as an effective ATP-competitive kinase inhibitor motif. While direct comparator data against an equivalent piperazine analog are not disclosed in the patent, the class-level evidence indicates that diazaspirocyclic scaffolds directly linked to heteroaromatic hinge binder groups provide ligand-efficient inhibitors of multiple kinases, with selectivity profiles influenced by the hinge binder group and interactions of basic nitrogen atoms in the spiro scaffold with acidic side-chain residues in the ATP pocket [2]. The nonplanar, three-dimensional architecture of the spirocyclic core facilitates unique binding interactions that are inaccessible to flatter piperazine or piperidine scaffolds.

CDK4 cyclin D1 kinase inhibition cancer

Optimal Procurement-Driven Application Scenarios for 1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone Dihydrochloride


Lipophilicity-Lowering Scaffold Replacement in Lead Optimization Programs

For medicinal chemistry teams facing lead candidates with logD7.4 exceeding desired ranges (typically >3), 1-(2,6-diazaspiro[3.3]heptan-2-yl)ethanone dihydrochloride provides a validated building block for introducing the 2,6-diazaspiro[3.3]heptane motif, which has been demonstrated to reduce logD7.4 by up to −1.0 log unit relative to piperazine in matched molecular pair analyses [1]. The pre-installed N-acetyl group allows direct incorporation into amide coupling or reductive amination workflows without requiring additional protection/deprotection steps. Teams should be aware that when the spiro scaffold replaces a central (non-terminal) piperazine, potency losses exceeding 100-fold have been observed in certain target contexts such as dopamine D3 and GLUT-1 [1]; however, terminal deployment—which this building block is specifically designed for—retains the lipophilicity and metabolic stability advantages while minimizing geometric perturbation of the pharmacophore.

CDK Inhibitor Library Synthesis for Oncology Drug Discovery

Building on the demonstrated CDK4/Cyclin D1 inhibitory activity (IC50 <200 nM) of 2,6-diazaspiro[3.3]heptane-containing compounds [1], this dihydrochloride building block is ideally suited for the parallel synthesis of focused kinase inhibitor libraries targeting the ATP-binding pocket. The rigid spirocyclic core provides a defined exit vector geometry that can orient hinge-binding heteroaromatic groups into the adenine pocket while positioning the solubilizing amine (revealed by salt dissociation under basic coupling conditions) for interactions with the ribose pocket or solvent-exposed regions. The dihydrochloride salt form ensures sufficient aqueous solubility for high-throughput chemistry workflows while maintaining adequate stability for automated liquid handling.

Metabolic Stability Optimization of CNS-Penetrant Candidates

For CNS drug discovery programs where metabolic stability and brain penetration are critical, the 2,6-diazaspiro[3.3]heptane scaffold offers a combination of reduced lipophilicity (ΔlogD7.4 up to −1.0) and improved metabolic stability in human liver microsomes and hepatocytes relative to piperazine and morpholine analogs [1]. The quaternary spiro center blocks common oxidative metabolic pathways that affect piperazine-containing compounds [2]. The lowered logD7.4, combined with increased basicity (ΔpKa = +1.9 vs. piperazine), may also reduce P-glycoprotein efflux susceptibility, though direct CNS penetration data would require experimental confirmation in the specific chemical context. This building block is particularly relevant for programs targeting kinase-driven CNS malignancies where the validated CDK inhibition profile provides a biological rationale.

Salt Form Selection and Parallel Salt Screening for Solubility Optimization

For formulation scientists and preformulation teams, the dihydrochloride salt (CAS 2708280-41-3, 3 mg/mL aqueous solubility) and the hemioxalate salt (CAS 2387595-32-4, 12 mg/mL in PBS) of the 1-(2,6-diazaspiro[3.3]heptan-2-yl)ethanone scaffold provide a directly comparable salt pair for systematic salt selection studies [1]. The ~4-fold solubility difference between these two salt forms, combined with the spirocyclic scaffold's intrinsic solubility advantage over monocyclic counterparts , makes this compound series an excellent model system for evaluating the impact of counterion selection on the physicochemical and solid-state properties of spirocyclic drug candidates. Procurement of both salt forms enables head-to-head comparison of dissolution rate, hygroscopicity, and solid-state stability under ICH conditions.

Quote Request

Request a Quote for 1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.